IDFP

概要

説明

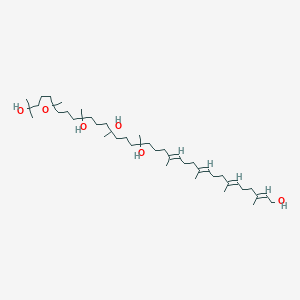

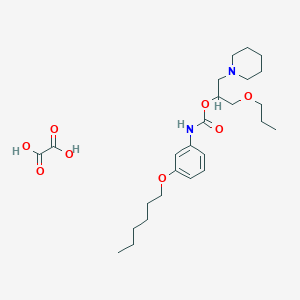

Isopropyl dodecylfluorophosphonate is an organophosphorus compound known for its role as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. It has been widely studied for its effects on endocannabinoid signaling and lipid metabolism in various biological systems .

科学的研究の応用

Isopropyl dodecylfluorophosphonate has several scientific research applications:

Chemical Affinity Probes: It is used in the development of high-potency chemical affinity probes for the cannabinoid CB1 receptor and fatty acid amide hydrolase.

Neurotoxicity Studies: It has been used to study the neurotoxic effects of organophosphorus compounds.

Polymerization Studies: It is utilized in controlled polymerization processes, particularly in drug delivery systems.

Environmental Studies: Research has examined its presence and effects in soil and water samples.

作用機序

ドデシルフルオロホスホン酸イソプロピルは、モノアシルグリセロールリパーゼや脂肪酸アミドヒドロラーゼなどの酵素を阻害することによって作用します。 これらの酵素は、エネルギーバランス、脂質代謝、様々な生理学的プロセスを調節する上で重要な役割を果たすエンドカンナビノイドの代謝に関与しています . これらの酵素を阻害することで、ドデシルフルオロホスホン酸イソプロピルはエンドカンナビノイドのレベルを上昇させ、シグナル伝達経路と生理学的効果を変化させます。

生化学分析

Biochemical Properties

Isopropyl Dodecylfluorophosphonate interacts with key enzymes in the endocannabinoid system, namely MAGL and FAAH . These enzymes are responsible for the breakdown of endocannabinoids, biologically active lipids that regulate diverse neurological and metabolic functions . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate effectively increases the levels of endocannabinoids in the system .

Cellular Effects

Isopropyl Dodecylfluorophosphonate has been shown to have significant effects on cellular processes. A single administration of Isopropyl Dodecylfluorophosphonate can increase hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Isopropyl Dodecylfluorophosphonate involves its binding interactions with the enzymes MAGL and FAAH . By inhibiting these enzymes, Isopropyl Dodecylfluorophosphonate prevents the breakdown of endocannabinoids, leading to increased levels of these biologically active lipids . This can result in changes in gene expression and other cellular effects .

Temporal Effects in Laboratory Settings

The effects of Isopropyl Dodecylfluorophosphonate have been observed to change over time in laboratory settings. For example, a single administration of Isopropyl Dodecylfluorophosphonate was found to cause a significant increase in hepatic triglycerides and induce insulin resistance in mice . This suggests that Isopropyl Dodecylfluorophosphonate may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Isopropyl Dodecylfluorophosphonate in animal models have been shown to vary with dosage

Metabolic Pathways

Isopropyl Dodecylfluorophosphonate is involved in the endocannabinoid metabolic pathway . By inhibiting the enzymes MAGL and FAAH, it prevents the breakdown of endocannabinoids, leading to increased levels of these lipids . This can have effects on metabolic flux and metabolite levels .

準備方法

ドデシルフルオロホスホン酸イソプロピルの合成は、ドデシルアルコールとオキシ塩化リンを反応させて、その後イソプロパノールとフッ素含有試薬を加えることで行われます。 反応条件は通常、高収率と高純度を確保するために、無水溶媒と制御された温度を必要とします . 産業生産方法は、同様の合成経路を使用しますが、より大規模で、規制基準を満たすために追加の精製工程が行われます。

化学反応の分析

ドデシルフルオロホスホン酸イソプロピルは、以下を含む様々な化学反応を起こします。

加水分解: 水が存在すると、ドデシルアルコールとリン酸誘導体に加水分解されます。

酸化: 特定の条件下で酸化すると、対応するホスホン酸が生成されます。

これらの反応に用いられる一般的な試薬には、水、過酸化水素などの酸化剤、アミンなどの求核試薬などがあります。生成される主な生成物は、反応条件と用いられる試薬によって異なります。

4. 科学研究への応用

ドデシルフルオロホスホン酸イソプロピルは、科学研究においていくつかの応用があります。

化学親和性プローブ: カンナビノイドCB1受容体や脂肪酸アミドヒドロラーゼの高力価な化学親和性プローブの開発に使用されます.

神経毒性研究: 有機リン化合物の神経毒性効果を研究するために使用されてきました.

類似化合物との比較

ドデシルフルオロホスホン酸イソプロピルは、ジイソプロピルフルオロホスフェートやサリン類似体などの他の有機リン化合物と類似しています。 脂質代謝に関与する特定の酵素に対して、高力価で選択的であることが特徴です. 類似の化合物には以下のようなものがあります。

ジイソプロピルフルオロホスフェート: 神経剤や酵素阻害剤として使用されることで知られています。

サリン類似体: 神経剤の影響を理解し、解毒剤を開発するための研究で使用されています.

ドデシルフルオロホスホン酸イソプロピルは、エンドカンナビノイド研究における特定の用途と、その治療の可能性において際立っています。

特性

IUPAC Name |

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRALHFBKRAJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(OC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647212 | |

| Record name | Propan-2-yl dodecylphosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615250-02-7 | |

| Record name | 1-Methylethyl P-dodecylphosphonofluoridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615250-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl dodecylphosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDFP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP27DK66E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)